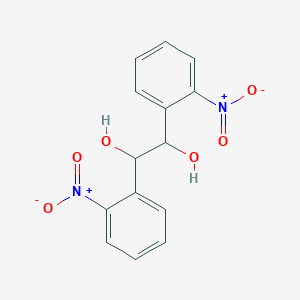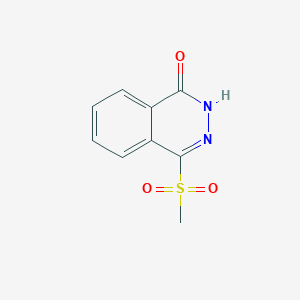
Silane, chlorohexadecyldimethyl-
Overview
Description
Silane, chlorohexadecyldimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a silane coupling agent, which means it can bond organic and inorganic materials together.
Mechanism of Action
The mechanism of action of silane, chlorohexadecyldimethyl- is based on its ability to form covalent bonds with both organic and inorganic materials. The chlorine atoms on the molecule can react with the hydroxyl groups on the surface of inorganic materials such as glass or metal, while the silane group can react with organic materials such as polymers. This results in a strong bond between the two materials, improving their adhesion.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, chlorohexadecyldimethyl-. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken when working with this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using silane, chlorohexadecyldimethyl- in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This can be particularly useful in experiments where two materials need to be bonded together, such as in the production of composite materials. However, the toxicity of this compound can be a limitation, and appropriate safety precautions should be taken when working with it.
Future Directions
There are several future directions for research on silane, chlorohexadecyldimethyl-. One area of interest is its potential use in the production of nanocomposites. Nanocomposites are materials made up of nanoparticles dispersed in a polymer matrix. Silane, chlorohexadecyldimethyl- could be used as a coupling agent to improve the adhesion between the nanoparticles and the polymer matrix, resulting in stronger and more durable materials.
Another area of interest is the development of new synthesis methods for silane, chlorohexadecyldimethyl-. Current methods involve the use of toxic and expensive catalysts, which can limit the scalability and cost-effectiveness of the process. Developing new catalysts or alternative synthesis methods could make the production of this compound more sustainable and cost-effective.
Conclusion:
Silane, chlorohexadecyldimethyl- is a unique compound with potential applications in the field of materials science. Its ability to improve the adhesion between organic and inorganic materials makes it a valuable tool in the production of composite materials. However, its toxicity and limited research on its biochemical and physiological effects should be taken into consideration when working with this compound. Ongoing research on new synthesis methods and potential applications will continue to expand our understanding of this compound and its potential uses.
Scientific Research Applications
Silane, chlorohexadecyldimethyl- has been extensively studied for its potential applications in the field of materials science. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. For example, it can be used to bond polymers to glass, metal, or ceramics. This has numerous applications in industries such as automotive, aerospace, and construction.
properties
InChI |
InChI=1S/C18H38ClSi/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h3-18H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKLCGJZGHKYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCCCCCCCCCCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70806617 | |
| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62635-26-1 | |
| Record name | (16-Chlorohexadecyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70806617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




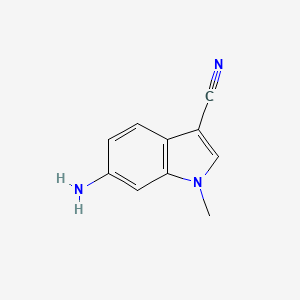
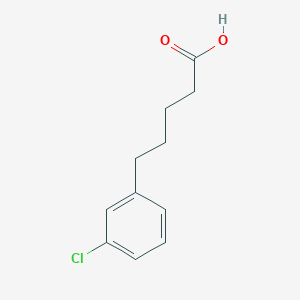
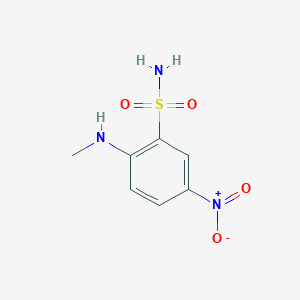
![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine](/img/structure/B3275479.png)



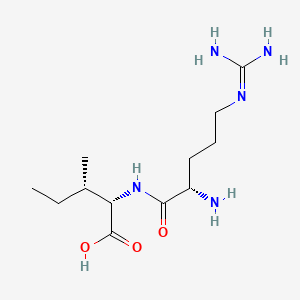
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)
